Indigo carmine

Catalog No.
S530615
CAS No.
860-22-0
M.F
C16H8N2Na2O8S2
M. Wt
466.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indigo carmine

CAS Number

860-22-0

Product Name

Indigo carmine

IUPAC Name

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate

Molecular Formula

C16H8N2Na2O8S2

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

JFVXEJADITYJHK-UHFFFAOYSA-L

SMILES

Array

solubility

10 to 50 mg/mL at 70.7 °F (NTP, 1992)

Synonyms

(delta-2,2'-biindole)-3,3'-dione, 2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid, Carmine, Indigo, D and C Blue NO. 6, FD and C Blue No. 2, indigo, Indigo Blue, Indigo Blue, Soluble, Indigo Carmine, Indigo Disulfonate, indigotin, Indigotindisulfonate, Indigotindisulfonate Sodium, Indigotindisulfonic Acid, Soluble Indigo Blue

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

The exact mass of the compound Indigo carmine is 465.9517 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70.7° f (ntp, 1992)slightly soluble in alcohol; practically insoluble in most other organic solventsinsoluble in benzene, chloroform9 mg/ml in ethyleneglycol monomethyl ether; 3 mg/ml in ethanolsoluble in water, ethanol; insoluble in organic solventsin water, 3 mg/mlone gram dissolves in about 100 ml water at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Indigo carmine (5,5'-indigodisulfonic acid sodium salt) is a highly water-soluble, sulfonated derivative of indigo widely procured as a diagnostic contrast agent, redox/pH indicator, and analytical probe [1]. Unlike its parent compound, the addition of two sulfonate groups grants it significant aqueous solubility, enabling direct integration into biological assays, medical chromoendoscopy, and environmental monitoring systems [2]. It exhibits a distinct color transition from blue to yellow upon reduction or exposure to highly alkaline conditions (pH > 11.4), and serves as a highly specific reagent for detecting ozone and superoxide radicals through irreversible chemical bleaching [3].

Substituting Indigo carmine with its parent compound, indigo, or other common dyes like Methylene Blue, critically compromises processability and assay integrity. Non-sulfonated indigo is practically insoluble in water and requires harsh chemical reduction (vatting) to be dissolved, making it entirely unsuitable for direct aqueous formulations [1]. Meanwhile, substituting with Methylene Blue in biological or diagnostic applications alters the fundamental mechanism of tissue interaction: Methylene Blue is an absorptive dye that permeates cells and can induce oxidative DNA damage under light exposure, whereas Indigo carmine is a cell-impermeable contrast agent that safely pools in tissue crevices without altering cellular integrity [2].

Aqueous Solubility and Precursor Processability

The sulfonation of indigo to produce Indigo carmine fundamentally alters its physical properties, overcoming the severe processability limitations of the parent dye. Indigo carmine achieves a water solubility of approximately 1.6 g/100 mL (16 g/L) at 25°C[1]. In stark contrast, non-sulfonated indigo is virtually insoluble in water due to strong intermolecular hydrogen bonding, requiring aggressive chemical reduction into a leuco-form for aqueous processing [2].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data1.6 g / 100 mL (16 g/L)
Comparator Or BaselineIndigo (Practically insoluble; requires chemical vatting)
Quantified DifferenceOrders of magnitude higher solubility without reducing agents
ConditionsAqueous solution at 25°C

Eliminates the need for harsh reducing agents, enabling immediate, stable integration into aqueous diagnostic and analytical formulations.

Cell-Impermeability and Photostability in Diagnostics

In diagnostic imaging and live-cell assays, the choice between Indigo carmine and Methylene Blue dictates the level of cellular interference. Indigo carmine functions strictly as a topographical contrast agent; it is not absorbed by epithelial cells and demonstrates high photostability[1]. Conversely, Methylene Blue is an absorptive dye that actively permeates cells and has been shown to induce cellular DNA damage via singlet oxygen generation when photoexcited by white light during standard procedures [2].

Evidence DimensionCellular Absorption and DNA Damage Potential
Target Compound Data0% active cellular uptake; photostable with no induced DNA damage
Comparator Or BaselineMethylene Blue (Actively absorbed; induces oxidative DNA damage under white light)
Quantified DifferenceComplete elimination of photo-induced genetic toxicity
ConditionsIn vitro and in vivo mucosal tissue exposure under white light

Ensures the preservation of genetic integrity in live-cell assays and clinical chromoendoscopy, making it the preferred dye for surface topography.

Specificity in Reactive Oxygen Species (ROS) and Ozone Detection

Indigo carmine offers a highly specific chemical reaction for environmental and biological oxidant monitoring that generic redox indicators lack. Upon exposure to ozone or superoxide, Indigo carmine undergoes an irreversible cleavage of its C=C double bond, converting to isatin-5-sulfonic acid [1]. This specific bleaching reaction allows for highly sensitive photometric quantification, achieving detection limits as low as 1.2 to 3 parts per billion (ppb) for ozone in continuous monitoring setups [2].

Evidence DimensionOzone Detection Limit and Mechanism
Target Compound Data1.2 - 3 ppb detection limit via specific C=C bond cleavage
Comparator Or BaselineStandard reversible redox dyes (Lack specific irreversible cleavage)
Quantified DifferenceProvides irreversible, specific conversion to isatin-5-sulfonic acid
ConditionsPhotometric monitoring of ambient air or aqueous ROS assays

Provides a highly specific, irreversible analytical signal for the precise quantification of ozone and superoxide radicals in environmental and biological systems.

Topographical Contrast Formulations for Chromoendoscopy

Because Indigo carmine is cell-impermeable and photostable, it is the preferred procurement choice for manufacturing contrast sprays used in gastrointestinal endoscopy. It safely pools in mucosal crevices to highlight subtle dysplastic lesions without risking the oxidative DNA damage associated with absorptive dyes like Methylene Blue[1].

High-Sensitivity Ozone and Superoxide Monitoring Systems

Utilizing its specific C=C double bond cleavage mechanism, Indigo carmine is ideal for integration into photometric ozone sensors and ROS assay kits. Its ability to irreversibly bleach into isatin-5-sulfonic acid enables reliable detection of ambient ozone down to the low parts-per-billion (ppb) range [2].

Direct Aqueous Redox and pH Indicator Solutions

Thanks to its high aqueous solubility (16 g/L at 25°C) achieved via sulfonation, Indigo carmine is perfectly suited for ready-to-use laboratory indicator solutions [3]. It transitions from blue to yellow at pH 11.4–13.0 or upon reduction, providing a clear visual endpoint without the complex vatting preparation required for non-sulfonated indigo [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Indigo to dark blue powder. (NTP, 1992)
Water or Solvent Wet Solid
Water soluble, dark blue powder; [CHEMINFO]

Color/Form

Purple powder
Dark blue powder with coppery luster
Blue-red to red-brown powder or dark blue solid

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

465.95174613 Da

Monoisotopic Mass

465.95174613 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D3741U8K7L

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 214 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 90 of 304 companies with hazard statement code(s):;
H302 (94.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The blue dye indigo carmine (sodium indigotindisulfonate) is administered intravascularly in a variety of treatments: to locate ureteral orifices (1), to endoscopically examine gastric cancer (2), and to adjust the position of a catheter in the chemotherapy of hepatic tumors (3) and of oralmaxillo-facial tumors.
Indigo carmine (sodium indigotindisulfonate) is a blue dye routinely administered IV during urologic and gynecologic procedures to localize the ureteral orifices.

MeSH Pharmacological Classification

Coloring Agents

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CH - Tests for renal function and ureteral injuries
V04CH02 - Indigo carmine

Pictograms

Irritant

Irritant

Other CAS

860-22-0
16521-38-3

Wikipedia

Indigo_carmine

Drug Warnings

... Severe hypotension /occurred/ in a patient who received vaginal administration of indigo carmine (IC). The severe hypotension observed seemed to have been induced by vasodilation rather than cardiac depression resulting from IC because of increased HR. Although IC's structural similarity to 5-hydroxytryptamine has previously been referred to a hypertensive and bradycardic episode caused by IC , /it was/ speculated that vasodilative substances such as NO might be released by IC in /the/ patient. When IC is given IV and IM in patients with normal renal function, it appears in urine after 5-7 min and 20-30 min, respectively. The appearance of IC in the patient urine should suggest that surgical manipulation for multiple submucosal myoma could damage the endometrium, and thus predisposed local absorption of IC. Although the mechanism for hypotension with IC is unclear, we should be aware that IC, when given vaginally as well as IV, could cause severe hypotension. Because of its known adverse effects, vaginal IC should not be considered totally safe.
... 4 patients ... had facial color changes to a blue-green-gray color and decreased oxygen saturation as measured by pulse oximetry. Patient 1 received an intravenous (IV) methylene blue solution during a urologic procedure, and the remaining three patients were administered subcutaneous indigo carmine (patient 2) or Patent Blue (Patients 3 and 4) for axillary lymph node mapping. All patients had above normal methemoglobin levels. Two (Patients 2 and 3) had hypotension, and one (Patient 3) required IV ephedrine to restore hemodynamic stability. Patient 4 had a hypersensitivity reaction characterized by systemic urticaria and blue-colored subintegumentary edema due to the subcutaneous administration.
... A case of severe hypotension and bradycardia following intravenous indigo carmine injection in a patient with known sulfa allergy /is reported/.
The hemodynamic effects most often encountered on intravascular indigo carmine administration are increases in diastolic and systolic blood pressure (BP(, which usually elicit reflex decreases in stroke volume and heart rate (HR). In contrast, severe bradycardia without changes in BP occurred in /a/ patient who was administered indigo carmine intraarterially. /The authors/ had previously experienced similar severe bradycardia in three other patients; on injection of 3 mL of 0.8% indigo carmine into the superficial temporal artery during IV sedation, HR rapidly decreased from 62-74 bpm to 45- 52 bpm, but BP was not changed. After the HR was restored, 5 mL of saline was injected into the same artery, but no changes in hemodynamics were observed. Thus, bradycardia associated with indigo carmine does not always occur after hypertension... Sudden severe hypotension also occurs in an otherwise stable surgery when indigo carmine is injected IV. Hence, the effects of intravascularly injected indigo carmine on hemodynamics are variable and difficult to anticipate ...
For more Drug Warnings (Complete) data for Indigotindisulfonate sodium (11 total), please visit the HSDB record page.

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Hair dyeing; Cosmetic colorant

Methods of Manufacturing

FD&C Blue No. 2 is obtained by heating indigo (or indigo paste) in the presence of sulfuric acid. The color additive is isolated and subjected to purification procedures. The indigo (or indigo paste) used above is manufactured by the fusion of N-phenylglycine (prepared from aniline and formaldehyde) in a molten mixture of sodamide and sodium and potassium hydroxides under ammonia pressure. The indigo is isolated and subjected to purification procedures prior to sulfonation.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023
1: Herway ST, Pollock K, Fairbanks KE, Benumof JL. Diffuse Limb Discoloration with Indigotindisulfonate (Indigo Carmine®) and the Associated Implications. A A Case Rep. 2016 Apr 1;6(7):196-8. doi: 10.1213/XAA.0000000000000280. PubMed PMID: 26795909.
2: Kesraoui A, Selmi T, Seffen M, Brouers F. Influence of alternating current on the adsorption of indigo carmine. Environ Sci Pollut Res Int. 2017 Apr;24(11):9940-9950. doi: 10.1007/s11356-016-7201-4. Epub 2016 Aug 23. PubMed PMID: 27552998.
3: Numata N, Oka S, Tanaka S, Yoshifuku Y, Miwata T, Sanomura Y, Arihiro K, Shimamoto F, Chayama K. Useful condition of chromoendoscopy with indigo carmine and acetic acid for identifying a demarcation line prior to endoscopic submucosal dissection for early gastric cancer. BMC Gastroenterol. 2016 Jul 19;16(1):72. doi: 10.1186/s12876-016-0483-7. PubMed PMID: 27431391; PubMed Central PMCID: PMC4950100.
4: Ahn D, Ho Sohn J, Park J, Eun Lee J. Ultrasound-guided intratumoral indigo carmine injection for intraoperative, surgeon-performed tumor localization. Head Neck. 2014 Sep;36(9):1317-23. doi: 10.1002/hed.23455. Epub 2013 Nov 12. PubMed PMID: 23956066.
5: Isosu T, Satoh T, Oishi R, Imaizumi T, Hakozaki T, Obara S, Ikegami Y, Kurosawa S, Murakawa M. Effects of indigo carmine intravenous injection on noninvasive and continuous total hemoglobin measurement. J Clin Monit Comput. 2016 Jun;30(3):313-6. doi: 10.1007/s10877-015-9719-2. Epub 2015 Jun 17. PubMed PMID: 26076807.
6: Ahmed MA, Brick AA, Mohamed AA. An efficient adsorption of indigo carmine dye from aqueous solution on mesoporous Mg/Fe layered double hydroxide nanoparticles prepared by controlled sol-gel route. Chemosphere. 2017 May;174:280-288. doi: 10.1016/j.chemosphere.2017.01.147. Epub 2017 Feb 2. PubMed PMID: 28183053.
7: Margetis K, Rajappa P, Tsiouris AJ, Greenfield JP, Schwartz TH. Intraoperative stereotactic injection of Indigo Carmine dye to mark ill-defined tumor margins: a prospective phase I-II study. J Neurosurg. 2015 Jan;122(1):40-8. doi: 10.3171/2014.9.JNS14113. PubMed PMID: 25361489.
8: Hu Y, Chen X, Liu Z, Wang G, Liao S. Activated carbon doped with biogenic manganese oxides for the removal of indigo carmine. J Environ Manage. 2016 Jan 15;166:512-8. doi: 10.1016/j.jenvman.2015.10.043. Epub 2015 Nov 18. PubMed PMID: 26595178.
9: Matsuo H, Harada Y, Minamikawa T, Kato Y, Murayama Y, Otsuji E, Takamatsu T, Tanaka H. Efficient fluorescence detection of protoporphyrin IX in metastatic lymph nodes of murine colorectal cancer stained with indigo carmine. Photodiagnosis Photodyn Ther. 2017 May 31. pii: S1572-1000(17)30236-3. doi: 10.1016/j.pdpdt.2017.05.019. [Epub ahead of print] PubMed PMID: 28578125.
10: Higashimori A, Yokoi Y. Use of indigo carmine angiography to qualitatively assess adequate distal perfusion after endovascular revascularization in critical limb ischemia. J Endovasc Ther. 2015 Jun;22(3):352-5. doi: 10.1177/1526602815582208. Epub 2015 Apr 17. PubMed PMID: 25887729.
11: Li Q, Yang J, Tan X, Zhang Z, Hu X, Yang M. A simple and rapid resonance Rayleigh scattering method for detection of indigo carmine in soft drink. Luminescence. 2016 Aug;31(5):1152-7. doi: 10.1002/bio.3085. Epub 2016 Jan 20. PubMed PMID: 26791156.
12: Lindo FM, Chung CP, Yandell PM. Indigo carmine extravasation to upper limb after pelvic reconstructive surgery. Obstet Gynecol. 2013 Feb;121(2 Pt 2 Suppl 1):449-51. doi: http://10.1097/AOG.0b013e31826d21ec. Review. PubMed PMID: 23344405.
13: Luketic L, Murji A. Options to Evaluate Ureter Patency at Cystoscopy in a World Without Indigo Carmine. J Minim Invasive Gynecol. 2016 Sep-Oct;23(6):878-85. doi: 10.1016/j.jmig.2016.06.009. Epub 2016 Jun 18. Review. PubMed PMID: 27329545.
14: Nagao T, Kinoshita T, Hojo T, Kurihara H, Tsuda H. Sentinel lymph node biopsy using indigo carmine blue dye and the validity of '10% rule' and '4 nodes rule'. Breast. 2012 Aug;21(4):455-8. doi: 10.1016/j.breast.2011.10.011. Epub 2011 Nov 25. PubMed PMID: 22119457.
15: Chikate RC, Kadu BS. Improved photocatalytic activity of CdSe-nanocomposites: effect of Montmorillonite support towards efficient removal of Indigo Carmine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Apr 24;124:138-47. doi: 10.1016/j.saa.2013.12.099. Epub 2014 Jan 4. PubMed PMID: 24468986.
16: Isosu T, Obara S, Hakozaki T, Imaizumi T, Iseki Y, Mogami M, Ohashi S, Ikegami Y, Kurosawa S, Murakawa M. Effects of indigo carmine intravenous injection on noninvasive and continuous total hemoglobin measurement with using the Revision L sensor. J Clin Monit Comput. 2017 Apr;31(2):485-486. doi: 10.1007/s10877-016-9850-8. Epub 2016 Feb 22. PubMed PMID: 26898593.
17: Sutton E, Pietrzak A. Indigo Carmine-Induced Hypotension in a Parturient With Idiopathic Pulmonary Artery Hypertension, Hypertrophic Cardiomyopathy, and LAD Myocardial Bridging. J Cardiothorac Vasc Anesth. 2016 Jan;30(1):158-61. doi: 10.1053/j.jvca.2015.02.013. Epub 2015 Feb 7. PubMed PMID: 26006159.
18: Antonio-Cisneros CM, Dávila-Jiménez MM, Elizalde-González MP, García-Díaz E. TiO2 immobilized on Manihot carbon: optimal preparation and evaluation of its activity in the decomposition of indigo carmine. Int J Mol Sci. 2015 Jan 12;16(1):1590-612. doi: 10.3390/ijms16011590. PubMed PMID: 25588214; PubMed Central PMCID: PMC4307322.
19: Caprarescu S, Miron AR, Purcar V, Radu AL, Sarbu A, Ion-Ebrasu D, Atanase LI, Ghiurea M. Efficient removal of Indigo Carmine dye by a separation process. Water Sci Technol. 2016 Nov;74(10):2462-2473. PubMed PMID: 27858803.
20: Kabuto Y, Morihara T, Furukawa R, Kida Y, Sukenari T, Onishi O, Minami M, Arai Y, Fujiwara H, Kubo T. Arthroscopic decompression with indigo carmine for treating paralabral cysts in the shoulder. Orthop Traumatol Surg Res. 2016 Dec;102(8):1109-1111. doi: 10.1016/j.otsr.2016.09.011. Epub 2016 Nov 2. PubMed PMID: 27816608.

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